molecular formula C20H11N3O3 B5516132 6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE

Cat. No.: B5516132
M. Wt: 341.3 g/mol
InChI Key: DJJHOAXPBRBBGN-UHFFFAOYSA-N
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Description

6-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a useful research compound. Its molecular formula is C20H11N3O3 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is 341.08004122 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

The synthesis and structural analysis of similar heterocyclic compounds have been a focus of research. For instance, Lv et al. (2013) synthesized a series of novel derivatives related to the queried compound and characterized them using IR, NMR, and HRMS, further confirming their molecular structure through X-ray crystal structure determination. This type of research underlines the interest in developing new compounds with potential applications in various domains, including pharmaceuticals and materials science (Hong-Shui Lv et al., 2013).

Photoluminescent Materials

Conjugated polymers containing similar pyrrolopyridine dione structures have been explored for their photoluminescent properties. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers with photoluminescent features, emphasizing their potential in electronic applications due to their strong photoluminescence and good solubility in common organic solvents. Such materials are promising for use in optoelectronic devices and sensors (T. Beyerlein & B. Tieke, 2000).

Electron Transport and Solar Cell Applications

Further, the development of n-type conjugated polyelectrolytes incorporating pyrrolopyridine dione units has been explored for their application as electron transport layers in polymer solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte demonstrating its efficacy in improving the power conversion efficiency of inverted polymer solar cells. This indicates the potential of such compounds in enhancing renewable energy technologies (Lin Hu et al., 2015).

Novel Synthetic Routes and Chemical Reactions

Research into novel synthetic routes for creating derivatives of pyrrolopyridine diones also highlights the compound's relevance in synthetic chemistry. Farion et al. (2008) investigated the synthesis of benzotriazolylsuccinimides in melt, providing insights into novel chemical reactions and potentially expanding the toolbox for synthesizing related compounds (I. A. Farion et al., 2008).

Mechanism of Action

The mechanism of action of benzoxazole derivatives as antimalarial agents involves the deregulation of PfPNP activity . This has emerged as a major mechanism of these targets .

Future Directions

The future directions in the research of benzoxazole derivatives involve the construction and synthesis of new antimicrobial and antiprotozoal agents . Chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for this purpose .

Properties

IUPAC Name

6-[3-(1,3-benzoxazol-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-19-14-7-4-10-21-17(14)20(25)23(19)13-6-3-5-12(11-13)18-22-15-8-1-2-9-16(15)26-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJHOAXPBRBBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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